![molecular formula C18H19NOS2 B2550467 (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1798402-07-9](/img/structure/B2550467.png)
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide
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Overview
Description
The compound (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is a derivative of acrylamide featuring a cyclopropyl group, a methylthio-substituted phenyl group, and a thiophen-3-ylmethyl group. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, involves a solid-state reaction between two precursor molecules, as seen in the first paper . This suggests that a similar approach could be used for the synthesis of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, potentially involving a cyclopropyl-containing aldehyde and a thiophen-3-ylmethyl-substituted cyanoacetamide.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods would likely be applicable in analyzing the molecular structure of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide to confirm its stereochemistry and ensure the purity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactions involving acrylamide derivatives can be complex and are influenced by the substituents on the acrylamide moiety. The second paper describes the diastereoselective synthesis of related compounds, which indicates that the synthesis of our compound of interest may also involve selective reactions that could be influenced by the presence of the cyclopropyl and thiophenyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives, such as thermal behavior, can be studied using differential scanning calorimetry (DSC) and other thermal analysis techniques . These methods would be useful in determining the melting point, heat of fusion, and other thermodynamic properties of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-4,7-11,13,16H,5-6,12H2,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKOHBSIGCJFKL-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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